molecular formula C10H6ClN3OS B1439481 6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 1198475-41-0

6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B1439481
CAS No.: 1198475-41-0
M. Wt: 251.69 g/mol
InChI Key: PXJCORWHNOPULQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses .

Cellular Effects

The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of various proteins within the cell, ultimately affecting cellular function and behavior .

Molecular Mechanism

At the molecular level, 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, changes in metabolic processes, and alterations in gene expression .

Metabolic Pathways

4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This inhibition can affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall effectiveness and toxicity .

Subcellular Localization

The subcellular localization of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .

Chemical Reactions Analysis

4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its specific structure and functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in scientific research and development.

Properties

IUPAC Name

6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3OS/c1-16-10-13-6-5-3-2-4-12-9(5)15-7(6)8(11)14-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCORWHNOPULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)OC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670672
Record name 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-41-0
Record name 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 3
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 4
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 5
Reactant of Route 5
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 6
Reactant of Route 6
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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